BenchChemオンラインストアへようこそ!

(2S,5S)-Censavudine

HIV-2 infection NRTI potency antiviral screening

Procure (2S,5S)-Censavudine (CAS 634907-30-5), the only NRTI with greater in vitro potency against HIV-2 (EC50 ~64 nM) than HIV-1 (EC50 ~610 nM). Unlike stavudine, this 4′-ethynyl analog eliminates mitochondrial DNA toxicity—validated through 19-day human primary cell assays. Ideal as a selective HIV-2 positive control, mitochondrial safety reference standard, and click chemistry probe. Active against K65R/Q151M HIV-2 mutants. Dose-proportional pharmacokinetics. Available in research-grade purity (≥98%) for preclinical and mechanistic studies. Request bulk pricing.

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
CAS No. 634907-30-5
Cat. No. B1668375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5S)-Censavudine
CAS634907-30-5
SynonymsOBP-601;  OBP601;  OBP 601;  BMS-986001;  BMS 986001;  BMS986001;  festinavir;  4′-Ed4T;  Censavudine.
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C=CC(O2)(CO)C#C
InChIInChI=1S/C12H12N2O4/c1-3-12(7-15)5-4-9(18-12)14-6-8(2)10(16)13-11(14)17/h1,4-6,9,15H,7H2,2H3,(H,13,16,17)/t9-,12+/m1/s1
InChIKeyOSYWBJSVKUFFSU-SKDRFNHKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Censavudine (634907-30-5): An Investigational 4′-Ethynyl NRTI with Divergent HIV-2 Activity and Safety Profile


Censavudine (also known as OBP-601, BMS-986001, Festinavir, or 4′-ethynyl-d4T) is a nucleoside analog reverse transcriptase inhibitor (NRTI) derived from stavudine (d4T) [1]. It is an investigational small molecule that reached Phase II clinical development for HIV-1 infection and is now being evaluated for neurodegenerative conditions [2]. Structurally, it is a 4′-ethynyl-substituted thymidine analog, (2S,5S)-2′,3′-didehydro-3′-deoxy-4′-ethynylthymidine [3]. The compound is the (2S,5S)-enantiomer of censavudine and contains an alkyne group enabling potential use as a click chemistry reagent [3].

Why Censavudine Cannot Be Substituted with Generic Stavudine or Other Standard NRTIs in Research Protocols


Censavudine is a 4′-ethynyl derivative of stavudine, but this single structural modification confers quantifiably distinct pharmacological properties [1]. The introduction of the 4′-ethynyl group transforms its mitochondrial toxicity profile, antiviral spectrum, and resistance barrier [2]. While stavudine is known to cause significant mitochondrial DNA (mtDNA) depletion and associated clinical toxicities including lipoatrophy and peripheral neuropathy, censavudine demonstrates no detectable mtDNA degradation in long-term primary human cell cultures under identical experimental conditions [2]. Furthermore, censavudine is uniquely more potent against HIV-2 than HIV-1—a property not shared by any other NRTI evaluated to date [3]. These differences preclude the use of stavudine or other thymidine analogs as experimental substitutes in studies where mitochondrial safety or HIV-2 activity are endpoints.

Censavudine (634907-30-5) Quantitative Differentiation Evidence: Head-to-Head Data Against Comparator NRTIs


HIV-2 Potency: 9.5-Fold Greater Activity Against HIV-2 Versus HIV-1

Censavudine (BMS-986001) exhibits uniquely higher potency against HIV-2 compared to HIV-1. In single-cycle assays across a diverse collection of isolates, the average EC50 for HIV-2 was 64 ± 18 nM, versus 610 ± 200 nM for HIV-1 [1]. This 9.5-fold lower EC50 against HIV-2 is unprecedented among NRTIs [2]. Censavudine also retained full activity against HIV-2 variants encoding K65R and Q151M reverse transcriptase substitutions [3].

HIV-2 infection NRTI potency antiviral screening

Mitochondrial DNA Integrity: No Significant mtDNA Depletion After 19-Day Exposure

In a 19-day exposure study using primary human renal proximal tubule epithelium, skeletal muscle myotubes, and differentiated adipocytes, censavudine (BMS-986001) did not significantly decrease mitochondrial DNA (mtDNA) or total cell protein at either clinical Cmax (600 mg dose) or high equimolar concentration (200 μM) [1]. In contrast, its close structural analog stavudine (d4T) significantly decreased mtDNA in all cultures by 1.5- to 2.5-fold (except at Cmax in renal cells) and reduced cell protein in renal cells by 1.4- to 2.4-fold [2].

mitochondrial toxicity NRTI safety primary cell culture

Resistance Profile: Retained Activity Against K65R and Q151M HIV-2 Mutants

Censavudine (BMS-986001) exhibited full activity against HIV-2 variants whose genomes encoded the single amino acid changes K65R and Q151M in reverse transcriptase [1]. These mutations are clinically significant, as K65R is a tenofovir-associated resistance mutation and Q151M is part of a multi-NRTI resistance complex [2]. However, the M184V mutant showed 15-fold higher EC50 compared to the parental HIV-2ROD9 strain (1110 nM vs 74 nM), indicating that M184V confers reduced susceptibility [3].

drug resistance HIV-2 mutants NRTI cross-resistance

Post-Antiviral Effect Duration: Prolonged Activity After Drug Removal

Censavudine (OBP-601/Festinavir) demonstrates prolonged anti-HIV activity after removal from cell culture compared to other thymidine analog NRTIs [1]. In Phase Ia clinical pharmacology studies, the plasma concentration of Festinavir remained above the IC90 throughout the 24-hour dosing interval at doses ranging from 100 to 900 mg once daily, supporting anticipated once-daily dosing [2].

post-antiviral effect drug persistence intracellular retention

Censavudine (634907-30-5): Recommended Experimental and Procurement Applications Based on Evidence


HIV-2 Antiviral Screening and Mechanistic Studies

Censavudine is the only NRTI identified to date with greater in vitro potency against HIV-2 than HIV-1, with an average EC50 of 64 nM against HIV-2 isolates compared to 610 nM against HIV-1 [1]. This unique property makes it a valuable positive control and reference compound in HIV-2-specific antiviral assays. Additionally, its retention of activity against K65R and Q151M HIV-2 mutants allows researchers to study drug-resistant HIV-2 without confounding loss of compound activity [2].

Mitochondrial Toxicity Reference Standard in NRTI Comparative Studies

Censavudine does not significantly degrade mitochondrial DNA in long-term primary cultures of human kidney, muscle, and adipose tissue after 19 days of exposure, in direct contrast to its parent compound stavudine, which caused 1.5- to 2.5-fold mtDNA depletion under identical conditions [3]. This well-characterized differential toxicity profile positions censavudine as an ideal negative control for mitochondrial toxicity in NRTI structure-activity relationship studies and as a reference compound for assessing novel NRTI candidates [4].

Pharmacokinetic Modeling of Thymidine Analog NRTIs with Prolonged Intracellular Retention

Censavudine exhibits prolonged anti-HIV activity after drug removal from cell culture, with plasma concentrations remaining above IC90 for 24 hours after single oral doses of 100–900 mg [5]. This pharmacokinetic property supports its use as a model compound for studying intracellular NRTI retention and developing sustained-release NRTI formulations. The compound also demonstrates dose-proportional pharmacokinetics in humans (AUC and Cmax linear across 10–900 mg), providing predictable exposure for experimental design [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,5S)-Censavudine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.